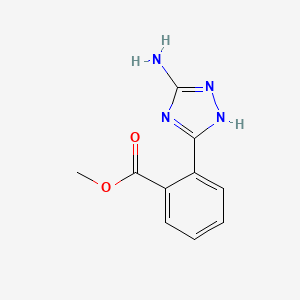

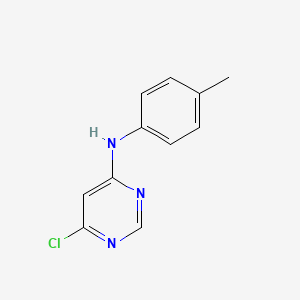

![molecular formula C15H18O3 B1454565 2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1498455-82-5](/img/structure/B1454565.png)

2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid

Descripción general

Descripción

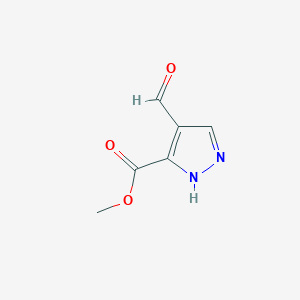

2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound with an intriguing spiro[3.3]heptane core. This scaffold has been investigated due to its potential as a saturated benzene bioisostere . In other words, it can serve as a replacement for the central benzene ring in various bioactive compounds, leading to patent-free analogs with desirable properties .

Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid consists of a spiro[3.3]heptane core fused with a carboxylic acid group and a 4-methoxyphenyl substituent. The non-coplanar exit vectors of the spiro[3.3]heptane scaffold contribute to its bioisosteric properties, making it an attractive alternative to benzene rings in drug design .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, this compound’s structural uniqueness could be exploited for the design of novel pharmacophores. Its spirocyclic nature may offer conformational rigidity, potentially leading to more selective receptor binding and improved pharmacokinetic properties .

Materials Science

The spiro[3.3]heptane core of the compound provides a scaffold for the development of new polymeric materials. Its incorporation into polymers could enhance thermal stability and mechanical properties, making it valuable for advanced material applications .

Environmental Science

As a component in the synthesis of metal-organic frameworks (MOFs), this compound could contribute to the development of materials for environmental applications such as gas storage, separation technologies, or catalysis .

Analytical Chemistry

Derivatives of this compound could serve as standards or reagents in analytical methods. Their unique chemical structure might be useful in chromatography or mass spectrometry for the detection and quantification of complex biomolecules .

Pharmacology

The compound’s potential to act as a precursor for bioactive molecules makes it significant in pharmacology. It could be used to synthesize compounds with specific biological activities, aiding in drug discovery and development processes .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that catalyze reactions involving spirocyclic structures. It might also be useful in probing the stereochemical aspects of biochemical reactions .

Direcciones Futuras

: Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, e202316557. DOI: 10.1002/anie.202316557

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-18-12-5-3-11(4-6-12)15(13(16)17)9-14(10-15)7-2-8-14/h3-6H,2,7-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPOLNFFGRIHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC3(C2)CCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

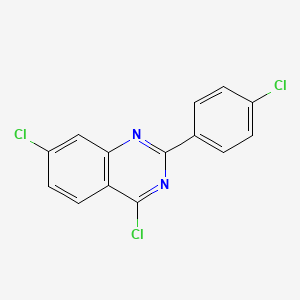

![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)

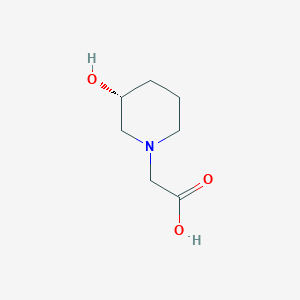

![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)